molecular formula C6H5F3N2O2 B566547 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- CAS No. 109777-66-4

2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)-

Cat. No.: B566547
CAS No.: 109777-66-4
M. Wt: 194.113
InChI Key: ABCGPUNLWRNYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a trifluoroacetyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- typically involves the condensation of urea or potassium cyanate (KCNO) with carbonyl compounds containing functional groups . One common method is the interaction of KCNO with aminoketone salts in aqueous media . The aminoketone salts are synthesized by hydrolysis of phthalimidoketones or acyloxazolinones . Another pathway involves the use of urea as the cyclization agent, where substituted aminoketones undergo cyclocondensation with urea under rigid conditions (185 – 190°C) to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, leading to modulation of biological pathways . This compound can inhibit or activate specific enzymes, thereby influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroacetyl group in 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in drug development and industrial processes .

Properties

CAS No.

109777-66-4

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.113

IUPAC Name

4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C6H5F3N2O2/c1-2-3(11-5(13)10-2)4(12)6(7,8)9/h1H3,(H2,10,11,13)

InChI Key

ABCGPUNLWRNYAO-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N1)C(=O)C(F)(F)F

Synonyms

2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- (9CI)

Origin of Product

United States

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